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Compound Focus: Apitolisib

CAS No.: 1032754-93-0

Cat. No.: S548972

At a Glance: Apitolisib vs. Bimiralisib

This table summarizes the core characteristics and available data for both compounds.

Feature Apitolisib (GDC-0980) Bimiralisib (PQR309)

Core Thienopyrimidine-based; morpholine moiety Dimorpholinotriazine-based core,
Structure interacts with kinase hinge region [1] similar to Gedatolisib [1]

Primary Class | PI3K isoforms (q, 3, 8, y) and mTOR Class | PI3K isoforms (a, B3, 9, y) and
Targets kinase [1] MTOR kinase [2] [3] [1]

| Key Biochemical Potency (ICso) | PI3Ka: 5 nM PI3Kf: 27 nM PI3Ké§: 7 nM PI3Ky: 14 nM mTOR
(Ki): 17 nM [1] | PI3Ka: 33 nM PI3KB: 661 nM PI3K§: 708 nM PI3Ky: 451 nM mTOR: 89 nM [1] | |
Mechanism & Selectivity | Potent, balanced inhibitor of all class I PI3K isoforms and mTOR; high
selectivity over other PIKK family kinases [1]. | "Balanced dual-acting" inhibitor; designed with intentional,
moderate mTOR activity to manage resistance [2] [3] [1]. | | Key Pharmacodynamic (PD) Biomarker |
Inhibition of phosphorylated Akt (pAkt); tumor shrinkage requires 35-45% pAkt inhibition [4]. | Reduces
phosphorylation of pAl{tser473 (ICso0: 0.05-0.20 pM) [2] [3]. | | Clinical Status & Findings | Evaluated in

phase 1/2 trials for breast, prostate, renal cell, and endometrial cancers [4] [1]. Significant pAkt inhibition
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observed at doses >16 mg [4]. | Phase 1 study in advanced solid tumors; intermittent dosing showed
improved safety [2] [3]. One partial response in HNSCC patient with NOTCH1 mutation [2] [3]. | |
Reported Adverse Events | Aligns with class effects; specific profile detailed in clinical trials [4] [1]. |

Hyperglycemia, nausea, fatigue; lower grade 3+ AEs with intermittent dosing [2] [3]. |

Mechanism of Action and Pathway Context

Both apitolisib and bimiralisib function by simultaneously targeting the ATP-binding pockets of PI3K and
mTOR kinase within the PI3K/Akt/mTOR signaling cascade [1]. This dual inhibition is considered superior
to targeting either protein alone, as it more completely shuts down the pathway and can overcome feedback

activation loops that cause resistance to single-agent inhibitors [5] [2].

The diagram below illustrates the signaling pathway and mechanism of these inhibitors.
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Pathway Diagram Title: PI3K/Akt/mTOR Signaling and Dual Inhibitor Mechanism.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s548972?utm_src=pdf-body-img
https://www.smolecule.com/products/s548972?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Key Experimental Data and Protocols

For researchers looking to validate or build upon these findings, the core methodologies from key studies are

outlined below.

¢ Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling for Apitolisib: An integrated PK-PD-

efficacy model was developed using data from xenograft mice and phase 1 clinical trials.

o Preclinical Model: Female nude mice bearing subcutaneous 786-O human renal cell
adenocarcinoma xenografts were used. Tumor volume was measured with digital calipers and
calculated using the formula: TV (mm?3) = length x width? x 0.5 [4].

o Clinical PD Analysis: In phase 1 trials, pAkt levels were measured in platelet-rich plasma
(PRP) as a surrogate for target modulation in tumor tissue. The relationship between pAkt
inhibition and tumor shrinkage was quantified using a sigmoid model [4].

e Phase 1 Clinical Trial Design for Bimiralisib: A multi-center, non-randomized, dose-escalation study

(PQR309-003) established the safety and preliminary efficacy in patients with advanced solid tumors.

o Dosing Schedules: The study compared one continuous (once daily) and two intermittent
schedules (Schedule A: Days 1, 2 weekly; Schedule B: Days 1, 4 weekly) to determine the
maximum tolerated dose (MTD) and optimal schedule [2] [3].

o Key Endpoints: Primary endpoints were MTD and dose-limiting toxicities (DLTs). Secondary
endpoints included pharmacokinetics (PK), objective response rate, and other treatment-
emergent adverse events [2] [3].

Research Implications and Strategic Considerations

e Biochemical Profile Selection: Apitolisib's higher potency across all targets may be preferable for
research requiring deep pathway suppression [1]. Bimiralisib's design, with its moderate mTOR
inhibition, could be a strategic choice for studies exploring mechanisms to circumvent resistance from
persistent mTOR signaling [1].

¢ Clinical Development Strategy: The improved safety profile of bimiralisib on an intermittent
schedule (Schedule A: Days 1, 2 weekly) supports its potential for longer-term administration and
combination therapy regimens [2] [3]. Apitolisib research can leverage its well-defined pAkt
biomarker-to-efficacy relationship (35-45% inhibition for tumor shrinkage) for precise dose
optimization in future studies [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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